molecular formula C13H12N2O6S B023224 4'-Hydroxy Nimesulide CAS No. 109032-22-6

4'-Hydroxy Nimesulide

Cat. No.: B023224
CAS No.: 109032-22-6
M. Wt: 324.31 g/mol
InChI Key: XYHFQSKAUPPPBY-UHFFFAOYSA-N
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Description

4'-Hydroxy Nimesulide, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Inhibition of Cyclo-oxygenase-2 Activity : 4'-Hyydroxy Nimesulide selectively inhibits cyclo-oxygenase-2, suggesting its potential as a lead drug for NSAIDs with reduced side effects like gastrointestinal lesions (Taniguchi et al., 1995).

  • Enhancing Aqueous Solubility for Improved Bioavailability : The hydrotropic technique enhances the aqueous solubility of Nimesulide, improving bioavailability and easing drug delivery challenges (Gopaiah, 2018).

  • Effects on Mitochondria and HepG2 Cells : Like its parent drug, 4'-hydroxy nimesulide causes cell death in HepG2 cells by impacting mitochondrial permeability transition and NADPH oxidation (Freitas et al., 2007).

  • Neuroprotection in Ischemic Brain Injury : Nimesulide reduces oxidative stress and reperfusion injury in the brain after ischemic injury, providing neuroprotection with a wide therapeutic window (Candelario-Jalil et al., 2003).

  • Antitumor Activity Against Colorectal Cancer : Hyaluronic acid–nimesulide conjugates show promising antitumor activity against CD44-overexpressing HT-29 colorectal cancer cells in vitro and in vivo (Jian et al., 2017).

  • Pharmacokinetic Properties : Studies have shown that Nimesulide and its 4-hydroxy metabolite have similar pharmacokinetics after single and repeated doses, with no time or dose-dependent effects (Gandini et al., 1991).

  • Neutrophil Chemotaxis and Superoxide Production : Nimesulide reduces neutrophil chemotaxis and superoxide production, contributing to its anti-inflammatory activity (de Mello et al., 1994).

  • Antioxidant Activity : Both Nimesulide and its metabolites exhibit antioxidant activity, with Nimesulide being more active in preventing OH-induced hyaluronic acid depolymerization (Facino et al., 2012).

  • Treatment of Abacterial Prostatovesiculitis : It has been effective in treating abacterial prostatovesiculitis, with significant concentrations in seminal fluid observed at the fourth hour after administration (Canale et al., 2009).

  • Reduced Gastrointestinal Lesions and Renal Function Impact : Nimesulide effectively reduces inflammation and pain without causing gastrointestinal lesions or affecting renal function in animal models (Magni, 2012).

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy Nimesulide is Prostaglandin G/H synthase 2 (COX-2) . This enzyme plays a crucial role in the inflammatory process, and its inhibition leads to the therapeutic effects of Nimesulide .

Mode of Action

4’-Hydroxy Nimesulide, as a COX-2 inhibitor, interacts with its target by blocking the production of prostaglandins . This results in the reduction of inflammation, pain, and fever . The compound also targets other key mediators of the inflammatory process such as free radicals, proteolytic enzymes, and histamine .

Biochemical Pathways

The primary biochemical pathway for metabolizing 4’-Hydroxy Nimesulide involves an aromatic hydroxylation, catalyzed by enzymes from the cytochrome P-450 family . The inhibition of COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine leads to the therapeutic effects of Nimesulide .

Pharmacokinetics

4’-Hydroxy Nimesulide is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The compound is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative . The terminal half-life of Nimesulide is about 4 hours .

Result of Action

The therapeutic effects of 4’-Hydroxy Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process . This results in the reduction of inflammation, pain, and fever .

Action Environment

The action of 4’-Hydroxy Nimesulide can be influenced by various environmental factors. For instance, the formulation of the drug can impact its efficacy and stability . As a gel formulation, it provides an appropriate delivery system for the drug, is less greasy, and can be easily removed from the skin .

Future Directions

Selective COX-2 inhibitors like Nimesulide should have anti-inflammatory effects devoid of side effects on the kidney and stomach. They may also demonstrate new important therapeutic benefits as anticancer agents as well as help prevent premature labor and even retard the progression of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

4’-Hydroxy Nimesulide, like its parent compound Nimesulide, has a specific affinity to inhibit COX-2 . This interaction with COX-2 enzyme plays a crucial role in its biochemical reactions. By inhibiting COX-2, it exerts milder effects on the gastrointestinal mucosa .

Cellular Effects

4’-Hydroxy Nimesulide, through its inhibition of COX-2, can influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxy Nimesulide involves its binding interactions with COX-2, leading to the inhibition of this enzyme . This interaction at the molecular level results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxy Nimesulide can change over time . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours .

Dosage Effects in Animal Models

The effects of 4’-Hydroxy Nimesulide can vary with different dosages in animal models . The normal dosage of Nimesulide, from which 4’-Hydroxy Nimesulide is derived, is 100 mg twice daily .

Metabolic Pathways

4’-Hydroxy Nimesulide is mainly cleared from the body by metabolic transformation .

Transport and Distribution

After oral administration, 4’-Hydroxy Nimesulide is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin .

Subcellular Localization

Given its extensive binding to albumin, it is likely to be found in areas of the cell where albumin is present .

Properties

IUPAC Name

N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFQSKAUPPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148803
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109032-22-6
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between Nimesulide and 4'-Hydroxy Nimesulide?

A1: this compound is the primary active metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). [] After Nimesulide is administered, it is metabolized in the body to produce this compound, which exerts pharmacological effects. []

Q2: How is this compound typically measured in biological samples?

A2: Several analytical methods have been developed to quantify this compound in plasma. High-performance liquid chromatography (HPLC) coupled with UV detection, often after a simple protein precipitation step, has been successfully utilized. [] For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been established. []

Q3: Has the pharmacokinetic profile of this compound been investigated?

A3: Yes, studies have explored the pharmacokinetics of both Nimesulide and its metabolite this compound in humans. Research suggests that a monocompartmental model adequately describes the time course of this compound concentration in plasma. [] Additionally, studies have explored correlations between in vitro dissolution of Nimesulide formulations and the in vivo plasma levels of both the parent drug and this compound. []

Q4: Are there potential drug interactions between Nimesulide and other medications?

A4: Research indicates that Nimesulide, and potentially its metabolite this compound, might interact with other drugs. One study showed that while co-administration of Nimesulide with slow-release Theophylline did not significantly impact theophylline's clinical effects, it did cause a slight alteration in Theophylline's pharmacokinetics, possibly due to enzymatic induction. []

Q5: What are the potential toxicological concerns associated with this compound?

A5: While not extensively covered in the provided abstracts, one study investigated the effects of this compound on mitochondria and HepG2 cells, comparing them to the effects of Nimesulide itself. [] This suggests potential areas of concern regarding the metabolite's impact on cellular function and viability.

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